molecular formula C18H22ClNO B11932248 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine

Cat. No.: B11932248
M. Wt: 303.8 g/mol
InChI Key: ZVQUCWXZCKWZBP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with nitroethane in the presence of a base to form 2-chloro-β-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced to 2-chloroamphetamine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Alkylation: The final step involves the alkylation of 2-chloroamphetamine with 3-methoxyphenylacetone in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(1-(4-methoxyphenyl)ethyl)propan-1-amine: Similar structure but with a different position of the methoxy group.

    3-(2-chlorophenyl)-N-(1-(3-hydroxyphenyl)ethyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(2-chlorophenyl)-N-(1-(3-methylphenyl)ethyl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chlorophenyl and methoxyphenyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUCWXZCKWZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869970
Record name 3-(2-Chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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